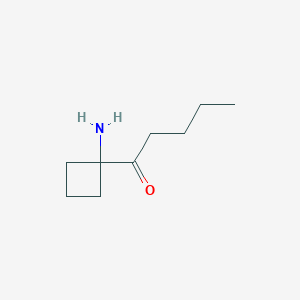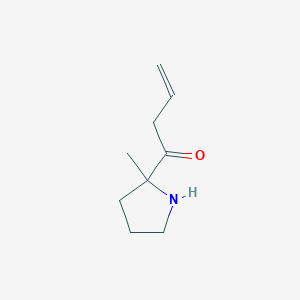
4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloromethyl group at position 4, a methyl group at position 3, and a propyl group at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction.
Alkylation: The final step involves the alkylation of the pyrazole ring to introduce the propyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are commonly employed in industrial settings.
化学反应分析
Types of Reactions
4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various amines are commonly used.
Major Products
Nucleophilic Substitution: Substituted pyrazoles with various functional groups depending on the nucleophile used.
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Dihydropyrazoles or methyl-substituted pyrazoles.
科学研究应用
4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole has diverse applications in scientific research:
作用机制
The mechanism of action of 4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity . The pyrazole ring can also interact with various receptors or enzymes, modulating their function through non-covalent interactions such as hydrogen bonding, π-π stacking, or hydrophobic interactions .
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-1H-pyrazole: Lacks the methyl and propyl groups, leading to different reactivity and applications.
3-Methyl-1-propyl-1H-pyrazole: Lacks the chloromethyl group, resulting in reduced reactivity towards nucleophiles.
4-(Bromomethyl)-3-methyl-1-propyl-1H-pyrazole: Similar structure but with a bromomethyl group, which has different reactivity compared to the chloromethyl group.
Uniqueness
The presence of the chloromethyl group makes it highly reactive towards nucleophiles, while the methyl and propyl groups provide steric and electronic effects that influence its chemical behavior and interactions with biological targets .
属性
分子式 |
C8H13ClN2 |
|---|---|
分子量 |
172.65 g/mol |
IUPAC 名称 |
4-(chloromethyl)-3-methyl-1-propylpyrazole |
InChI |
InChI=1S/C8H13ClN2/c1-3-4-11-6-8(5-9)7(2)10-11/h6H,3-5H2,1-2H3 |
InChI 键 |
VTFKJQRHOSWZIF-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C(=N1)C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[4.1.0]heptane-2-sulfonyl chloride](/img/structure/B13168283.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13168286.png)

![1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13168326.png)









